molecular formula C8H11N3O3 B7777758 Ethyl (2Z)-2-cyano-3-[(methylcarbamoyl)amino]prop-2-enoate

Ethyl (2Z)-2-cyano-3-[(methylcarbamoyl)amino]prop-2-enoate

Cat. No.: B7777758
M. Wt: 197.19 g/mol
InChI Key: HJQUOJIOGWDIDS-WAYWQWQTSA-N
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Description

Ethyl (2Z)-2-cyano-3-[(methylcarbamoyl)amino]prop-2-enoate is a synthetic compound with a complex structure that includes cyano, carbamoyl, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-2-cyano-3-[(methylcarbamoyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-cyano-3-[(methylcarbamoyl)amino]prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amines, oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl (2Z)-2-cyano-3-[(methylcarbamoyl)amino]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-cyano-3-[(methylcarbamoyl)amino]prop-2-enoate involves its interaction with specific molecular targets. For instance, its herbicidal activity is attributed to its ability to disrupt microtubule formation in plant cells, leading to inhibited cell division and growth. This disruption is achieved through the binding of the compound to tubulin, a key protein involved in microtubule assembly .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2Z)-2-cyano-3-[(methylcarbamoyl)amino]prop-2-enoate is unique due to its combination of cyano, carbamoyl, and ester functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-(methylcarbamoylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-3-14-7(12)6(4-9)5-11-8(13)10-2/h5H,3H2,1-2H3,(H2,10,11,13)/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQUOJIOGWDIDS-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC(=O)NC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\NC(=O)NC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5327-29-7
Record name NSC3306
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3306
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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